molecular formula C15H19BrO4 B12566381 Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate CAS No. 189287-71-6

Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate

Cat. No.: B12566381
CAS No.: 189287-71-6
M. Wt: 343.21 g/mol
InChI Key: QKFRJJLAYUVDEJ-UHFFFAOYSA-N
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Description

Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with 4-(bromomethyl)benzyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with 4-(bromomethyl)benzyl bromide to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester groups can lead to the formation of alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

Scientific Research Applications

Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate can be compared with similar compounds such as:

    Diethyl malonate: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.

    Benzyl bromide: Contains a bromomethyl group attached directly to a benzene ring but lacks the ester functionality.

    Ethyl 4-bromobenzoate: Contains a bromine atom on the benzene ring but lacks the additional methylene and ester groups.

The uniqueness of this compound lies in its combination of the bromomethyl group and the ester functionality, which provides versatility in synthetic applications.

Properties

CAS No.

189287-71-6

Molecular Formula

C15H19BrO4

Molecular Weight

343.21 g/mol

IUPAC Name

diethyl 2-[[4-(bromomethyl)phenyl]methyl]propanedioate

InChI

InChI=1S/C15H19BrO4/c1-3-19-14(17)13(15(18)20-4-2)9-11-5-7-12(10-16)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

QKFRJJLAYUVDEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)CBr)C(=O)OCC

Origin of Product

United States

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